molecular formula C17H20ClNO B4585031 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine CAS No. 423739-52-0

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine

Cat. No.: B4585031
CAS No.: 423739-52-0
M. Wt: 289.8 g/mol
InChI Key: VEKWQWVTJWDELP-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry Research and Related Structural Classes

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine is a derivative of phenethylamine (B48288), a foundational structure in medicinal chemistry and neuropharmacology. wikipedia.orgnih.gov Phenethylamines are characterized by a phenyl ring connected to an amino group via a two-carbon chain. wikipedia.org This core structure is present in a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide range of synthetic psychoactive substances. nih.gov

The subject compound belongs to a more specific subgroup known as N-benzylphenethylamines. This class is distinguished by the addition of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine backbone. nih.gov This structural modification has been shown to have profound effects on the pharmacological properties of the parent phenethylamine, often dramatically increasing its affinity and potency for certain biological targets, particularly serotonin (B10506) receptors. nih.govnih.gov

Rationale for Scholarly Investigation of this compound

The primary rationale for investigating novel N-benzylphenethylamine derivatives stems from their potent interactions with the serotonin 2A (5-HT2A) receptor. nih.govnih.gov Compounds in this class are known to be high-potency agonists at this receptor, which mediates the effects of classic psychedelic drugs. nih.gov The specific substitutions on both the phenethylamine and N-benzyl rings of this compound suggest a deliberate design to probe structure-activity relationships (SAR) at the 5-HT2A receptor and potentially other monoaminergic targets. nih.gov

The presence of a chlorine atom at the 4-position of the phenyl ring and an ethoxy group at the 4-position of the N-benzyl moiety are likely intended to modulate the compound's electronic properties, lipophilicity, and steric profile. These modifications can influence how the molecule binds to its receptor target, its metabolic stability, and its ability to cross the blood-brain barrier. Therefore, the scholarly interest in this compound would likely focus on its potential as a pharmacological tool to study serotonergic systems or as a lead compound in the development of novel therapeutics. cymitquimica.com

Overview of Existing Research Trajectories for Similar Chemical Scaffolds in Academic Literature

Research into N-benzylphenethylamines, particularly the "NBOMe" series (N-benzylmethoxy-substituted phenethylamines), has been a significant area of study. nih.gov These investigations have generally followed several key trajectories:

Structure-Activity Relationship (SAR) Studies: A primary focus has been on synthesizing large libraries of analogues with systematic variations in the substitution patterns on both aromatic rings. nih.govnih.gov These studies aim to understand how different chemical groups at various positions affect the compound's binding affinity, functional activity (i.e., whether it acts as an agonist or antagonist), and selectivity for different receptor subtypes (e.g., 5-HT2A vs. 5-HT2C). nih.gov

Pharmacological Characterization: Once synthesized, novel compounds are subjected to a battery of in vitro and in vivo pharmacological assays. These include radioligand binding assays to determine affinity for various receptors and functional assays to measure the compound's efficacy in activating these receptors. nih.gov

Development of Research Tools: The high potency and selectivity of some N-benzylphenethylamines have led to their development as radiolabeled ligands for positron emission tomography (PET) imaging. These tools allow researchers to visualize the distribution and density of 5-HT2A receptors in the living brain, which is invaluable for studying psychiatric and neurological disorders.

The table below summarizes representative data for a series of N-benzylphenethylamines, illustrating the impact of substitutions on 5-HT2A receptor affinity.

CompoundPhenethylamine 4-substituentN-benzyl 2'-substituent5-HT2A Receptor Affinity (Ki, nM)
1 -I-OCH30.44
2 -Br-OCH30.62
3 -Cl-OCH31.8
4 -I-OH0.29
5 -Br-OH0.49
6 -Cl-OH1.5

This is a representative table created from data on analogous compounds in the academic literature to illustrate SAR trends. The specific compound of this article is not included due to a lack of published data.

Identification of Knowledge Gaps and Future Academic Research Avenues concerning this compound

The most significant knowledge gap concerning this compound is the complete absence of its characterization in the peer-reviewed scientific literature. While its chemical structure is known, its synthesis, pharmacology, and biological effects remain unpublished.

Based on the established research trajectories for this class of compounds, future academic investigations would logically proceed along the following avenues:

Chemical Synthesis and Characterization: The first step would be the development and publication of a robust synthetic route to produce the compound in high purity, followed by its full analytical characterization (e.g., using NMR, mass spectrometry, and elemental analysis).

In Vitro Pharmacology: A comprehensive in vitro pharmacological profiling would be essential. This would involve:

Determining its binding affinity and functional activity at a wide range of CNS receptors, with a particular focus on the serotonin 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).

Assessing its activity at other monoamine receptors (dopamine and adrenergic) and transporters to understand its selectivity profile.

In Vivo Studies: Should the in vitro data reveal interesting properties (e.g., high potency and selectivity for a specific receptor), in vivo studies in animal models could be undertaken to explore its behavioral effects.

Metabolic Profiling: Investigating the metabolic fate of the compound would provide insights into its duration of action and potential for the formation of active metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14/h3-10,19H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKWQWVTJWDELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365823
Record name 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423739-52-0
Record name 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 4 Chlorophenyl N 4 Ethoxybenzyl Ethanamine

Established Synthetic Routes to 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine

The most common and well-established method for the synthesis of N-benzylphenethylamine derivatives, such as this compound, is through reductive amination. This versatile reaction involves the condensation of a primary amine with an aldehyde to form an imine, which is subsequently reduced in situ to the desired secondary amine.

Key Reaction Steps and Mechanistic Considerations

The synthesis of this compound via reductive amination proceeds through a two-step mechanism, typically performed as a one-pot reaction.

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine, 2-(4-chlorophenyl)ethanamine, on the carbonyl carbon of 4-ethoxybenzaldehyde (B43997). This addition reaction forms a hemiaminal intermediate. The hemiaminal is unstable and readily undergoes dehydration to form a Schiff base, also known as an imine. This step is often catalyzed by a mild acid, which protonates the hydroxyl group of the hemiaminal, facilitating its elimination as a water molecule.

Step 2: Reduction of the Imine The newly formed imine is then reduced to the final secondary amine product. This reduction can be achieved using various reducing agents. The choice of reducing agent is crucial as it should selectively reduce the imine C=N bond without affecting the aromatic rings or the carbonyl group of the starting aldehyde if the reaction is performed in one pot.

Reductive Amination Reaction Scheme

A representative reaction scheme for the synthesis of this compound via reductive amination.

Reagent and Catalyst Selection for Optimal Yield and Purity

The selection of appropriate reagents and catalysts is critical for maximizing the yield and purity of this compound.

Starting Materials:

Amine: 2-(4-chlorophenyl)ethanamine is the primary amine precursor.

Aldehyde: 4-ethoxybenzaldehyde provides the N-benzyl substituent.

Reducing Agents: Several reducing agents are commonly employed for reductive amination. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective and widely used reagent. For reactions where the aldehyde might be sensitive to reduction, milder and more selective reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is also an effective method.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive, readily availableCan reduce aldehydes if not controlled
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for iminesMore expensive than NaBH₄
Sodium Cyanoborohydride (NaBH₃CN)Mild, selective, works at acidic pHToxic cyanide byproduct
Catalytic Hydrogenation (H₂/Pd-C)Clean, high yieldingRequires specialized equipment (hydrogenator)

Solvents: The choice of solvent depends on the specific reducing agent used. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used with borohydride reagents. Dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are suitable for reactions with sodium triacetoxyborohydride.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound.

Work-up: The reaction mixture is typically quenched with water or a dilute acid to destroy any excess reducing agent. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with brine to remove any remaining aqueous-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Purification: The crude product obtained after solvent evaporation is often purified using column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, is typically used to elute the desired product from the column.

Isolation: The purified product is often obtained as a free base, which may be an oil. For easier handling and improved stability, it can be converted to a crystalline salt, such as a hydrochloride salt. This is achieved by dissolving the free base in a suitable solvent like ethanol or diethyl ether and treating it with a solution of hydrochloric acid. The resulting salt precipitates out and can be collected by filtration.

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for amine synthesis. These approaches are applicable to the production of this compound.

Application of Green Chemistry Principles (e.g., solvent-free reactions, atom economy)

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of secondary amines, this includes:

Atom Economy: Reductive amination is inherently atom-economical as most of the atoms from the reactants are incorporated into the final product, with water being the main byproduct.

Catalytic Reductions: The use of catalytic hydrogenation instead of stoichiometric reducing agents improves the atom economy and reduces waste.

Greener Solvents: The use of more environmentally benign solvents, or in some cases, solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. Research into performing reductive aminations in water using micellar catalysis is an active area.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Development of Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, scalability, and product consistency.

Reductive Amination in Flow: The synthesis of secondary amines via reductive amination can be adapted to a continuous flow process. This typically involves pumping a solution of the amine and aldehyde through a heated reactor coil to form the imine, which then passes through a packed-bed reactor containing a solid-supported reducing agent or a hydrogenation catalyst.

ParameterBatch ChemistryFlow Chemistry
Reaction Scale Limited by flask sizeEasily scalable by running for longer
Heat Transfer Inefficient, potential for hot spotsHighly efficient due to high surface-area-to-volume ratio
Safety Handling of large quantities of reagentsSmaller volumes of reagents at any given time
Process Control Difficult to control preciselyPrecise control over temperature, pressure, and residence time

This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch methods. The use of packed-bed catalysts also simplifies product purification as the catalyst is retained within the reactor.

Exploration of Microwave-Assisted and Photochemical Synthesis

Modern synthetic chemistry increasingly employs energy sources like microwaves and light to drive reactions, often leading to higher yields, shorter reaction times, and novel reactivity.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. mdpi.com For the synthesis of this compound, a key reaction is the reductive amination between 2-(4-chlorophenyl)ethanamine and 4-ethoxybenzaldehyde. Microwave-assisted protocols can significantly expedite this process. sdiarticle3.comresearchgate.net The reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The use of microwave heating can reduce reaction times from hours to mere minutes, often with improved yields compared to conventional heating methods. mdpi.comrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Reductive Amination

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours5–30 minutes
Temperature Typically reflux temperature of the solventControlled, rapid heating to a set temperature
Yield Moderate to goodOften higher, with fewer side products
Energy Efficiency LowerHigher, due to direct heating of reactants

Photochemical Synthesis: Photochemical methods offer unique pathways for amine synthesis by leveraging light to generate reactive intermediates. A recent approach involves the deoxygenative photochemical alkylation of secondary amides, which could be adapted to produce complex secondary amines. nih.govresearchgate.net This method proceeds via the reduction of an amide to an imine, followed by a photochemical radical alkylation step. nih.govresearchgate.net For the target molecule, this could hypothetically involve the reaction of a suitably prepared amide precursor under photochemical conditions. Furthermore, photoredox catalysis has been employed for the synthesis of amides from tertiary amines and carboxylic acids, showcasing the versatility of light-driven reactions in manipulating amine functionalities. acs.org While direct photochemical synthesis of this compound is not explicitly documented, these innovative methods highlight the potential for developing novel, light-mediated synthetic routes. nih.gov

Regioselective and Stereoselective Synthesis of this compound Analogues

The biological activity of phenylethylamine derivatives is often highly dependent on their stereochemistry. nih.govresearchgate.net Therefore, methods that control the spatial arrangement of atoms are crucial for creating specific, active analogues.

Strategies for Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to produce a chiral molecule in a high enantiomeric excess. For analogues of this compound, chirality can be introduced at the α- or β-positions of the ethylamine (B1201723) backbone. wikipedia.org

One prominent strategy involves the use of chiral auxiliaries. For instance, (R)-1-phenylethylamine can be used as a chiral auxiliary to guide the stereoselective reduction of an imine, leading to the formation of diastereomeric products that can be separated. researchgate.net This approach has been successfully used in the synthesis of tetrahydro-β-carboline derivatives. researchgate.net Another approach is the use of chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate enantioselective transformations. mdpi.com Recent reviews highlight metal-free methodologies, including organocatalysis and enzymatic catalysis, for the asymmetric synthesis of 2-arylethylamines. nih.govmdpi.com

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methods are essential for synthesizing stereochemically pure compounds.

Diastereoselective Synthesis: When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. In the context of phenylethylamine derivatives, diastereoselectivity is often achieved in reactions such as aldol (B89426) additions or cyclizations where a chiral auxiliary or catalyst influences the formation of a new stereocenter relative to an existing one. nih.gov For example, the synthesis of chiral heterocyclic compounds often relies on diastereoselective cyclization reactions guided by chiral auxiliaries derived from α-phenylethylamine. nih.gov

Enantioselective Methodologies: Enantioselective synthesis focuses on producing one enantiomer of a chiral compound over the other. Imine reductases are enzymes that can be used for the dynamic kinetic resolution and reductive amination of aldehydes, yielding chiral β-arylpropylamines with excellent enantioselectivity. researchgate.net Additionally, chiral Brønsted acids can be used for the asymmetric protonation of catalytically generated enamines to produce chiral vicinal chloroamines, which are precursors to chiral aziridines. nih.gov Such enzymatic and organocatalytic methods represent the forefront of enantioselective synthesis and could be applied to produce chiral analogues of this compound. researchgate.net

Derivatization Strategies for Structural Modification of this compound

Structural modification of the lead compound can be used to explore structure-activity relationships and optimize its properties. nih.gov Derivatization can be targeted at the phenyl ring or the ethoxybenzyl moiety.

Functionalization of the Phenyl Ring and its Derivatives

The 4-chlorophenyl group offers several avenues for functionalization. The chlorine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby creating a library of diverse analogues.

Furthermore, direct C-H activation is a powerful, modern strategy for functionalizing aromatic rings without the need for pre-installed leaving groups. While challenging on an electron-deficient ring like 4-chlorophenyl, specific catalytic systems could enable regioselective introduction of new functional groups.

Table 2: Potential Functionalization Reactions for the 4-Chlorophenyl Ring

Reaction TypeReagentsPotential New Substituent
Suzuki Coupling Arylboronic acid, Pd catalyst, baseAryl group
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseAlkynyl group
Buchwald-Hartwig Amination Amine, Pd catalyst, baseAmino group
Heck Reaction Alkene, Pd catalyst, baseVinyl group

Chemical Modifications of the Ethoxybenzyl Moiety

The ethoxybenzyl part of the molecule also presents opportunities for chemical modification. The ethoxy group itself can be altered; for instance, it can be cleaved to reveal a phenol, which can then be re-alkylated with different alkyl chains to modulate lipophilicity. The para-methoxybenzyl (PMB) group, structurally similar to the ethoxybenzyl group, is a common protecting group in organic synthesis, and methods for its modification are well-established. researchgate.net

The benzyl (B1604629) ring is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce substituents at the ortho positions relative to the ethoxy group. These modifications can influence the electronic properties and steric profile of this part of the molecule. mdpi.comtaylorandfrancis.com

N-Substitution and Amine Modifications

The secondary amine functionality in this compound is amenable to a variety of chemical transformations, primarily centered around N-alkylation and N-acylation reactions. These modifications allow for the synthesis of a diverse library of derivatives with potentially altered biological activities.

A common strategy for the synthesis of the parent compound itself is through reductive amination. This widely utilized method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. In the context of this compound, this would typically involve the condensation of 2-(4-chlorophenyl)ethanamine with 4-ethoxybenzaldehyde, followed by reduction of the resulting imine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Once the secondary amine is formed, it can undergo further N-substitution to yield tertiary amines. N-alkylation can be achieved by reacting the secondary amine with alkyl halides. However, direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled approach is often a second reductive amination step, where the secondary amine is reacted with another aldehyde or ketone in the presence of a reducing agent. For instance, N-benzyl phenethylamines, which are structurally analogous to the target compound, have been further alkylated to explore their structure-activity relationships as agonists for serotonin (B10506) receptors. nih.gov

N-acylation is another important modification of the secondary amine. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of an amide, which can significantly alter the electronic and steric properties of the molecule. For example, N-acetylation is a common reaction used to introduce an acetyl group onto an amine. mdpi.com The reactivity of benzylamines in such reactions is well-documented, and the formation of N-acyl derivatives is a standard procedure in organic synthesis.

The following tables summarize representative N-substitution and amine modification reactions that could be applied to this compound, based on established synthetic methodologies for structurally related compounds.

Derivative Type General Reaction Reactants Potential Product Structure
Tertiary AmineN-Alkylation (Reductive Amination)This compound, Aldehyde/Ketone, Reducing AgentA tertiary amine with a new alkyl or benzyl group attached to the nitrogen.
Tertiary AmineN-Alkylation (with Alkyl Halide)This compound, Alkyl Halide, BaseA tertiary amine with a new alkyl group attached to the nitrogen.
AmideN-AcylationThis compound, Acyl Chloride/Anhydride, BaseAn amide with an acyl group attached to the nitrogen.
Specific N-Alkylation Examples (Hypothetical for Target Compound)
Added Substituent Reagents Reaction Conditions Product Name
MethylFormaldehyde, Sodium triacetoxyborohydrideDichloromethane, Acetic acidN-(4-ethoxybenzyl)-N-methyl-2-(4-chlorophenyl)ethanamine
EthylAcetaldehyde, Sodium cyanoborohydrideMethanol, pH 6-7N-ethyl-N-(4-ethoxybenzyl)-2-(4-chlorophenyl)ethanamine
PropylPropionaldehyde, Sodium borohydrideEthanolN-propyl-N-(4-ethoxybenzyl)-2-(4-chlorophenyl)ethanamine
BenzylBenzaldehyde, Sodium triacetoxyborohydrideDichloromethane, Acetic acidN,N-dibenzyl(4-ethoxy)-2-(4-chlorophenyl)ethanamine
Specific N-Acylation Examples (Hypothetical for Target Compound)
Acyl Group Reagents Reaction Conditions Product Name
AcetylAcetyl chloride, TriethylamineDichloromethane, 0 °C to room temp.N-(4-ethoxybenzyl)-N-(2-(4-chlorophenyl)ethyl)acetamide
BenzoylBenzoyl chloride, PyridineTetrahydrofuran, room temp.N-(4-ethoxybenzyl)-N-(2-(4-chlorophenyl)ethyl)benzamide
PropanoylPropanoyl chloride, DiisopropylethylamineDichloromethane, room temp.N-(4-ethoxybenzyl)-N-(2-(4-chlorophenyl)ethyl)propanamide

Advanced Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl N 4 Ethoxybenzyl Ethanamine

High-Resolution Spectroscopic Characterization for Detailed Structural Insights

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)

No published data containing 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC, NOESY) NMR spectra for 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine could be found. A complete assignment of proton and carbon signals and their correlations is therefore not possible.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Specific FTIR spectra detailing the characteristic vibrational modes of this compound are not available in the reviewed literature. Analysis of functional group absorptions (such as N-H, C-O, C-Cl, and aromatic C-H stretches) cannot be reported from experimental findings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

While the molecular formula is known (C₁₇H₂₀ClNO), no high-resolution mass spectrometry data has been published. Therefore, an accurate mass determination and a detailed analysis of the compound's specific fragmentation pattern under ionization are not available.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Conditions and Optimization for Diffraction Quality

There are no published reports on the successful crystallization of this compound. Information regarding suitable solvents, temperature, or methods for growing diffraction-quality single crystals is unavailable.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

In the condensed state (solid or liquid), molecules of this compound are expected to engage in several types of intermolecular interactions that influence its packing and bulk properties. The primary interactions anticipated are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The secondary amine moiety (-NH-) is a key functional group capable of participating in hydrogen bonds. The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as an acceptor. cymitquimica.com Furthermore, the oxygen atom of the ethoxy group serves as an additional hydrogen bond acceptor site. This allows for the formation of various intermolecular hydrogen bonding networks, such as N-H···N or N-H···O bridges, which can link molecules into chains or more complex three-dimensional arrays. researchgate.netunife.it In some cases, compounds with similar functional groups have also been shown to form N-H···Cl hydrogen bonds. nih.gov

Below is a summary of potential intermolecular interactions.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (amine)N (amine)2.8 - 3.2
Hydrogen BondN-H (amine)O (ethoxy)2.7 - 3.1
π-π Stacking4-chlorophenyl ring4-ethoxyphenyl ring3.3 - 3.8
π-π Stacking4-chlorophenyl ring4-chlorophenyl ring3.3 - 3.8
π-π Stacking4-ethoxyphenyl ring4-ethoxyphenyl ring3.3 - 3.8

Conformational Landscape and Dynamics of this compound

The flexibility of the ethylamine (B1201723) linker and the single bonds connecting the aromatic rings allows the molecule to adopt numerous conformations in space. The study of its conformational landscape involves identifying the most stable conformers (rotameric states) and the energy barriers that separate them.

Analysis of Rotameric States and Torsional Barriers

Computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of such flexible molecules. nih.govrsc.org These calculations can identify the geometries of energy minima, corresponding to stable conformers, and the transition states between them, which define the torsional energy barriers. A higher energy barrier indicates a more hindered rotation, which occurs at a slower rate.

The table below presents hypothetical torsional barriers for the principal rotatable bonds, illustrating the type of data obtained from computational analysis.

Rotatable BondDescriptionEstimated Torsional Barrier (kcal/mol)
C(aryl)-CH2Rotation of the 4-chlorophenyl group1.5 - 3.0
CH2-CH2Rotation around the ethylamine bridge3.0 - 5.0
CH2-NRotation around the phenethyl-amine bond2.5 - 4.5
N-CH2Rotation around the amine-benzyl bond2.5 - 4.5
C(aryl)-ORotation of the ethoxy group2.0 - 4.0

Assessment of Intramolecular Interactions and Their Influence on Conformation

The relative stability of different conformers is influenced by subtle intramolecular interactions. These can include attractive forces, such as hydrogen bonds, or repulsive steric clashes. In this compound, a weak intramolecular hydrogen bond could potentially form between the amine proton (N-H) and the ethoxy oxygen atom (N-H···O) or the π-electron cloud of one of the aromatic rings (N-H···π). nih.gov

The formation of such an interaction would favor a folded conformation over a more extended one. The presence and strength of these interactions can be evaluated using computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. researchgate.net These methods can quantify the stabilization energy provided by such weak bonds, helping to explain the conformational preferences of the molecule.

Potential Intramolecular InteractionAtoms InvolvedPredicted Effect on Conformation
N-H···O Hydrogen BondAmine proton and ethoxy oxygenStabilizes a folded conformer
N-H···π InteractionAmine proton and an aromatic ringStabilizes a folded conformer
Steric RepulsionPhenyl rings in close proximityDestabilizes compact conformers

Dynamic NMR Studies for Exchange Processes (if applicable)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an experimental technique used to study chemical exchange processes that occur on the NMR timescale, such as conformational changes. For a flexible molecule like this compound, DNMR could potentially be used to measure the energy barriers to bond rotation.

At room temperature, the rotation around the single bonds is typically fast, resulting in a time-averaged NMR spectrum. However, by lowering the temperature (Variable-Temperature NMR), the rate of interconversion between different rotamers can be slowed. If the rate becomes slow enough, separate signals for each conformer may be observed. The temperature at which these signals merge (the coalescence temperature) is related to the energy barrier of the rotational process. While specific DNMR studies on this compound are not documented, the methodology has been successfully applied to determine rotational energy barriers in other structurally complex molecules. nih.gov Another rapid process is the pyramidal inversion of the nitrogen atom, but its energy barrier is generally too low to be studied by DNMR except in specific sterically hindered or strained systems.

Chiroptical Properties and Stereochemical Analysis (if applicable)

As established in section 3.2.4, this compound is an achiral molecule. Chiroptical properties, such as optical rotation and circular dichroism, are phenomena exhibited exclusively by chiral substances that interact differently with left- and right-circularly polarized light.

Since the compound is achiral and does not have enantiomers, it is optically inactive. Therefore, chiroptical analysis is not applicable. An experimental measurement of its optical rotation would yield a value of zero, and it would not produce a signal in a circular dichroism (CD) spectrometer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon is only observed in the vicinity of an absorbing chromophore. The structure of this compound contains two key chromophores: the 4-chlorophenyl group and the 4-ethoxybenzyl group. The electronic transitions associated with these aromatic rings are expected to give rise to CD signals, known as Cotton effects, if they are perturbed by the chiral environment of the stereogenic center.

The sign and magnitude of the observed Cotton effects are exquisitely sensitive to the spatial orientation of the chromophores relative to the chiral center. Therefore, CD spectroscopy can provide detailed insights into the preferred conformations of the molecule in solution. For instance, different rotational isomers (rotamers) arising from the rotation around the C-C and C-N single bonds of the ethanamine backbone would place the aromatic chromophores in different spatial arrangements, leading to distinct CD spectra.

A hypothetical CD spectrum for a single enantiomer of this compound might exhibit multiple Cotton effects corresponding to the various electronic transitions of the aromatic rings (e.g., π → π* transitions). The analysis of these signals, often aided by computational modeling, would allow for the assignment of a preferred solution-state conformation.

Illustrative CD Spectral Data

The following table represents a hypothetical set of CD data for an enantiomer of this compound to demonstrate how such findings would be presented. This data is for illustrative purposes only and is not based on experimental measurement.

Wavelength (nm)Molar Ellipticity ([θ]) (deg·cm²/dmol)Transition Assignment (Hypothetical)
280+500n → π* (Ethoxybenzyl)
265-1200π → π* (Chlorophenyl)
240+3500π → π* (Ethoxybenzyl)
220-800π → π* (Charge Transfer)

This illustrative data shows both positive and negative Cotton effects, which would be crucial for detailed conformational analysis. The opposing signs could indicate specific spatial relationships between the transition dipole moments of the two aromatic rings, potentially suggesting a folded or extended conformation of the molecule.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum provides information about the stereochemistry of a molecule, and in the region of a chromophore's absorption, it displays a characteristic feature known as a Cotton effect, which is directly related to the CD spectrum through the Kronig-Kramers transforms.

For this compound, the ORD spectrum would show the cumulative effect of the chiral center on the rotation of plane-polarized light at various wavelengths. Away from the absorption bands of the chromophores, the spectrum would exhibit a plain curve, where the optical rotation gradually increases or decreases with shorter wavelengths. Within the absorption regions of the chlorophenyl and ethoxybenzyl moieties, anomalous dispersion, or Cotton effects, would be observed.

The shape of the ORD curve, particularly the sign of the Cotton effect (positive or negative, defined by the relative positions of the peak and trough), is diagnostic of the absolute configuration of the chiral center. By comparing the experimental ORD spectrum with those of structurally related compounds of known absolute configuration, or with computationally predicted spectra, the absolute stereochemistry of the chiral center in this compound could be determined.

Illustrative ORD Spectral Data

The following table provides a hypothetical representation of ORD data for an enantiomer of this compound, corresponding to the illustrative CD data above. This data is for illustrative purposes only and is not based on experimental measurement.

Wavelength (nm)Specific Rotation ([α]) (deg)Observation
589 (D-line)+45.2Standard optical rotation
300+1500Plain positive curve
275 (Peak)+4500Peak of positive Cotton effect
255 (Trough)-3000Trough of positive Cotton effect
230+6000Approaching next Cotton effect

This hypothetical data illustrates a positive Cotton effect, with a peak at a longer wavelength than the trough. This, combined with the CD data, would provide a comprehensive picture of the chiroptical properties of the molecule, enabling a more robust conformational and configurational assignment.

Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl N 4 Ethoxybenzyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

While quantum calculations focus on a static, optimized structure, Molecular Dynamics (MD) simulations provide insights into the molecule's dynamic behavior over time.

Solvent Effects on Conformation and DynamicsMD simulations would be employed to explore the conformational landscape of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine in different environments, particularly in various solvents. The flexibility of the molecule, including the rotation around its single bonds, would be studied. These simulations would reveal how the presence and polarity of a solvent (e.g., water, ethanol (B145695), chloroform) influence the molecule's preferred shape and dynamic motions. By analyzing the trajectories, one could understand the stability of different conformers and the energetic barriers between them, providing a comprehensive picture of the molecule's behavior in a realistic chemical environment.

Currently, the specific data required to populate these analytical sections for this compound is not available in published literature. The execution of such a detailed computational study would represent a novel contribution to the chemical sciences, providing a foundational understanding of this compound's physicochemical properties.

Ligand-Protein Interaction Dynamics in Preclinical Models

There is no publicly available research detailing the ligand-protein interaction dynamics of this compound in preclinical models. Such studies, often employing techniques like molecular dynamics simulations, are crucial for understanding the stability of the ligand-receptor complex and the conformational changes that occur upon binding. Without experimental or computational data, any discussion on the dynamic behavior of this compound at a molecular level would be purely speculative.

Molecular Docking Studies with Established Biological Targets (Preclinical Models)

Specific molecular docking studies for this compound against established biological targets in preclinical models are not described in the accessible literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes, Affinities, and Interaction Hotspots

Due to the absence of dedicated molecular docking studies, there are no predictions of binding modes, calculations of binding affinities (such as docking scores or binding free energies), or identification of interaction hotspots for this compound with any specific protein targets.

Analysis of Key Receptor-Ligand Interactions and Specific Residue Involvement

Consequently, an analysis of key receptor-ligand interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, as well as the identification of specific amino acid residues involved in the binding of this compound, cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of such models requires a dataset of structurally related compounds with measured biological activities.

Development of Predictive Models for Molecular Interactions and Preclinical Activity

No QSAR models have been specifically developed and reported for predicting the molecular interactions and preclinical activity of a series of compounds inclusive of this compound.

Identification of Physicochemical and Structural Descriptors Influencing Biological Outcomes

Without established QSAR models, it is not possible to identify the key physicochemical and structural descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of this compound that would be critical in influencing its biological outcomes.

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the cheminformatics and virtual screening applications of the chemical compound This compound for the development of novel biological probes.

The explicit focus of the requested article was to be solely on this specific compound within the rigid structure of the provided outline, including detailed research findings and data tables. However, extensive searches did not yield any scholarly articles, conference proceedings, or database entries that would provide the necessary information to generate scientifically accurate and thorough content on this subject.

The available information is limited to basic chemical identifiers and supplier listings. There is no evidence in the public domain of this compound having been the subject of computational chemistry studies, cheminformatics analyses, or virtual screening campaigns aimed at identifying it as a biological probe.

Therefore, in adherence to the strict instructions to only include information directly pertaining to "this compound" and to avoid content outside the specified scope, it is not possible to generate the requested article. The creation of such an article without supporting research would require speculation and fabrication of data, which would violate the principles of scientific accuracy and integrity.

Should research on the computational and biological applications of "this compound" be published in the future, it would become possible to address this topic.

Preclinical Pharmacological and Biological Investigations: in Vitro and Non Human in Vivo Models for 2 4 Chlorophenyl N 4 Ethoxybenzyl Ethanamine

Investigation of Molecular Targets and Mechanisms of Action

The initial stages of preclinical assessment for a novel compound like 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine involve a comprehensive screening to identify its molecular targets and elucidate its mechanism of action. This is achieved through a battery of in vitro assays.

Receptor binding assays are fundamental in determining the affinity of a compound for a wide array of physiological receptors. These assays typically use cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced to assess its ability to displace the radioligand, from which its binding affinity (Ki) can be calculated.

A standard panel for a compound with the structural features of this compound would likely include a broad range of G-protein coupled receptors (GPCRs), such as adrenergic, dopaminergic, serotonergic, and histaminergic receptors, given the phenethylamine (B48288) backbone. Ion channels (e.g., sodium, potassium, calcium channels) and nuclear receptors would also be screened to identify potential interactions.

Hypothetical Receptor Binding Profile for this compound

Receptor Target Binding Affinity (Ki, nM)
Dopamine (B1211576) D2 Data not available
Serotonin (B10506) 5-HT2A Data not available
Alpha-1 Adrenergic Data not available

To investigate the effect of this compound on enzymatic activity, a variety of enzyme inhibition or activation assays would be conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition, while an increase suggests activation. The potency of the compound is typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Given its structure, the compound might be screened against a panel of kinases, proteases, and hydrolases that are relevant to various disease pathways.

Hypothetical Enzyme Activity Profile for this compound

Enzyme Target Activity (IC50/EC50, µM)
Cyclooxygenase-2 (COX-2) Data not available
Monoamine Oxidase A (MAO-A) Data not available

The potential for this compound to interact with neurotransmitter transporters is a critical area of investigation, especially considering its ethanamine core. Assays using cells expressing specific transporters (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET)) would be employed. These assays measure the uptake of a radiolabeled substrate in the presence of the test compound to determine if it acts as an inhibitor or a substrate for the transporter.

Hypothetical Transporter Interaction Profile for this compound

Transporter Target Inhibition (IC50, µM) Substrate Activity
Dopamine Transporter (DAT) Data not available Data not available
Serotonin Transporter (SERT) Data not available Data not available

To assess the selectivity of this compound and identify potential off-target interactions that could lead to adverse effects, it would be screened against a broad panel of receptors, enzymes, and ion channels. These large-scale profiling panels are offered by contract research organizations and provide a comprehensive overview of the compound's pharmacological promiscuity. A highly selective compound will show potent activity at its intended target with minimal interaction with other targets.

Cellular Level Studies and Signaling Pathway Modulation

Following the identification of molecular targets, cellular assays are conducted to understand how the compound's interaction with its target translates into a cellular response and modulates signaling pathways.

Reporter gene assays are a powerful tool to study the effect of a compound on specific signaling pathways. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the test compound indicates activation or inhibition of the pathway, respectively.

For instance, if binding assays suggested an interaction with a specific GPCR, a reporter gene assay could confirm whether the compound acts as an agonist, antagonist, or inverse agonist at that receptor by measuring the downstream signaling cascade (e.g., cAMP or calcium mobilization).

Hypothetical Signaling Pathway Modulation by this compound

Signaling Pathway Cell-Based Reporter Assay Result
NF-κB Pathway Data not available
MAPK/ERK Pathway Data not available

Analysis of Intracellular Signaling Cascades

There is no available research detailing the effects of this compound on intracellular signaling pathways. This includes a lack of information on its potential to modulate second messenger levels (such as cAMP or Ca2+) or to influence phosphorylation events of key signaling proteins.

Investigation of Gene Expression and Protein Modulation in Relevant Cell Lines

No studies utilizing techniques such as quantitative polymerase chain reaction (qPCR), Western Blot, or immunofluorescence were found to have investigated the impact of this compound on gene expression or protein modulation in any cell line.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake mechanisms and the subcellular localization of this compound is not present in the scientific literature.

Phenotypic Screening in Preclinical Cell Models

High-Throughput Screening for Defined Biological Activities in Cell Lines

No high-throughput screening campaigns have been reported for this compound to identify any defined biological activities.

Cell Cycle Progression and Apoptosis Assays in vitro

There are no available in vitro studies examining the effect of this compound on cell cycle progression or its potential to induce apoptosis in any cell line.

Ex Vivo and Select In Vivo (Non-Human) Models for Mechanistic Exploration

Mechanistic exploration aims to understand how a compound exerts its effects. This involves identifying its molecular targets, understanding its influence on physiological pathways, and observing its biological responses in controlled systems.

Organ bath studies are a cornerstone of ex vivo pharmacology, providing critical insights into how a compound affects the function of isolated tissues and organs. nih.govreprocell.com This technique, first developed in the early 20th century, allows for the detailed examination of tissue contractility and the characterization of receptor interactions in a controlled environment. nih.gov

In a typical organ bath setup, an isolated tissue, such as a strip of smooth muscle from the intestine, artery, or airway, is suspended in a chamber filled with a physiological salt solution that is warmed and aerated to mimic the conditions within the body. reprocell.com The tissue is attached to a force transducer that records changes in muscle tension. This setup allows researchers to measure the direct effects of a compound on tissue contraction or relaxation.

Hypothetical Application to this compound:

Were this compound to be investigated using this methodology, researchers could determine its effects on various isolated tissues. For example, its impact on vascular smooth muscle could indicate potential cardiovascular effects, while its action on airway smooth muscle could suggest a role in respiratory conditions. By introducing known receptor agonists and antagonists, these studies could also elucidate which specific receptors the compound interacts with to produce its effects.

Table 1: Representative Data from a Hypothetical Organ Bath Study

Tissue PreparationExperimental ConditionMeasured ResponsePotential Interpretation
Isolated Rat AortaAddition of this compoundConcentration-dependent relaxationVasodilatory properties
Guinea Pig IleumPre-contracted with histamine, followed by addition of the compoundInhibition of contractionAntagonism of histamine receptors or other relaxant mechanisms
Bovine Tracheal StripElectrical field stimulation to induce contraction, with and without the compoundReduction in contractile responseModulation of neurotransmission or direct muscle relaxation

Rodent models, primarily mice and rats, are essential for in vivo studies to understand how a compound interacts with its molecular target within a living organism and the subsequent biological response. These studies bridge the gap between in vitro findings and potential clinical applications.

Target engagement studies aim to confirm that the compound binds to its intended molecular target in the complex environment of a living animal. This can be assessed through various techniques, including positron emission tomography (PET) imaging with a radiolabeled version of the compound, or by measuring downstream biomarkers that are known to be affected by the target's activity.

Biological response studies in rodents investigate the physiological and behavioral effects of the compound. For instance, if a compound is designed to target a receptor in the central nervous system, researchers might assess its impact on rodent behavior, such as locomotion, anxiety levels, or cognitive function.

Hypothetical Application to this compound:

If this compound were hypothesized to be a selective serotonin reuptake inhibitor, rodent models could be used to confirm this. Target engagement could be verified by measuring serotonin levels in different brain regions after administration of the compound. The biological response could be evaluated through behavioral tests such as the forced swim test or the tail suspension test, which are commonly used to screen for antidepressant-like activity.

Table 2: Illustrative Data from a Hypothetical Rodent Target Engagement Study

Rodent ModelMethod of AdministrationMeasurementResultImplication
Sprague-Dawley RatIntraperitoneal injectionMicrodialysis of the prefrontal cortex to measure extracellular serotonin levelsIncreased serotonin levels post-administrationEvidence of serotonin reuptake inhibition
C57BL/6 MouseOral gavageAutoradiography of brain slices using a radiolabeled ligand for the serotonin transporterDisplacement of the radioligand by the compoundDirect binding to the serotonin transporter

The zebrafish (Danio rerio) has emerged as a powerful model organism in biomedical research, particularly in developmental biology and toxicology. researchgate.netnih.gov Their genetic similarity to humans, rapid external development, and transparent embryos make them ideal for observing the effects of chemical compounds on vertebrate development in real-time. researchgate.netnih.gov

Zebrafish embryos can be exposed to compounds simply by adding them to the water in which they are developing. Researchers can then screen for a wide range of developmental abnormalities, such as defects in heart formation, craniofacial deformities, or altered neuronal development. mdpi.comnih.gov This allows for the rapid identification of potential toxic effects and can provide insights into the biological pathways that are disrupted by the compound.

Hypothetical Application to this compound:

To investigate the potential developmental effects of this compound, zebrafish embryos could be exposed to varying concentrations of the compound. The embryos would be monitored at different developmental stages for any morphological or behavioral abnormalities. For example, researchers might observe changes in heart rate, alterations in pigmentation, or defects in tail development. mdpi.com Such findings would be crucial for understanding the compound's safety profile and could reveal its impact on specific signaling pathways involved in embryonic development.

Table 3: Exemplary Data from a Hypothetical Zebrafish Developmental Study

Zebrafish Developmental StageExposure ConcentrationObserved PhenotypePathway Implication
48 hours post-fertilization (hpf)10 µMPericardial edema and reduced heart ratePotential cardiotoxicity or disruption of cardiovascular development pathways
72 hpf10 µMAbnormal craniofacial developmentInterference with neural crest cell migration or signaling pathways involved in facial patterning
96 hpf5 µMAltered swimming behavior in response to a light stimulusPossible effects on the development or function of the nervous system

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 4 Chlorophenyl N 4 Ethoxybenzyl Ethanamine Analogues

Rational Design Principles for 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine Analogues

The rational design of analogues of this compound would be a systematic process aimed at optimizing its pharmacological profile. This involves modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The core strategies employed in such a design process include bioisosteric replacements, conformational restriction, and systematic modification of peripheral substituents.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. For analogues of this compound, this could involve several modifications. For instance, the chlorine atom on the phenyl ring could be substituted with other halogens (F, Br, I) or a trifluoromethyl group (-CF3) to modulate electronic properties and lipophilicity.

Scaffold hopping involves replacing the core structure of the molecule with a different, yet functionally equivalent, scaffold to explore new chemical space and potentially discover novel intellectual property. In the context of the target compound, the phenylethylamine core could be replaced with a different framework that maintains the crucial pharmacophoric elements—the two aromatic rings and the basic nitrogen atom—in a similar spatial arrangement.

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation when it binds to its target. The ethanamine linker in this compound allows for considerable conformational flexibility. To enhance potency and selectivity, medicinal chemists often introduce conformational constraints to lock the molecule in its bioactive conformation. This can be achieved by incorporating the flexible linker into a rigid ring system, such as a piperidine (B6355638) or a cyclopropane (B1198618) ring. Such modifications reduce the entropic penalty upon binding, which can lead to a significant increase in affinity. However, it is crucial to note that such structural modifications can also lead to a loss of activity if the constrained conformation is not optimal for receptor interaction. mdpi.com

Systematic modification of the peripheral substituents on both the 4-chlorophenyl and 4-ethoxybenzyl rings is a key strategy to probe the steric and electronic requirements of the binding pocket. This involves introducing a variety of substituents with different properties (e.g., size, polarity, hydrogen bonding capability) at various positions on the aromatic rings. For example, the position and nature of the substituent on the phenyl ring can significantly impact the compound's interaction with its biological target.

Systematics of Structural Changes and Impact on Molecular Interactions and Preclinical Activity

While specific preclinical data for analogues of this compound is not available, general principles from related classes of compounds can provide insights into the likely effects of structural modifications.

The 4-chloro substituent on the phenyl ring plays a significant role in the molecule's electronic properties and its potential for halogen bonding. Moving the chlorine to the 2- or 3-position would alter the molecule's electronic distribution and steric profile, which could have a profound effect on its binding affinity and selectivity. Replacing the chlorine with electron-donating groups (e.g., methyl, methoxy) or stronger electron-withdrawing groups (e.g., nitro, cyano) would systematically probe the electronic requirements of the binding site.

Research on other compounds containing a chlorophenyl moiety has shown that the position of the chlorine atom can be critical for activity. For instance, studies on certain kinase inhibitors have demonstrated that a chlorine at the meta position can be crucial for potent inhibition, while a para-substitution is less effective.

The 4-ethoxybenzyl moiety is another critical component for potential ligand-target interactions. The ethoxy group can act as a hydrogen bond acceptor and its alkyl chain contributes to the lipophilicity of the molecule. Systematic variations of this group would be essential to understand its role. For instance, modifying the length of the alkyl chain (e.g., methoxy, propoxy) or replacing it with other functional groups (e.g., trifluoromethoxy, cyano) would provide valuable SAR data.

The following interactive table summarizes hypothetical modifications and their potential impact on activity based on general medicinal chemistry principles.

Compound Name Modification from Parent Compound Rationale for Modification Predicted Impact on Activity
2-(4-fluorophenyl)-N-(4-ethoxybenzyl)ethanamineChlorine replaced with FluorineModulate electronic properties and potential for halogen bonding.May alter binding affinity and selectivity.
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamineEthoxy group replaced with Methoxy groupDecrease lipophilicity and steric bulk.Could affect binding affinity and pharmacokinetic properties.
2-(3-chlorophenyl)-N-(4-ethoxybenzyl)ethanamineChlorine moved from para to meta positionAlter electronic distribution and steric profile.Likely to significantly impact binding affinity and selectivity.
2-(4-chlorophenyl)-N-(4-propoxybenzyl)ethanamineEthoxy group replaced with Propoxy groupIncrease lipophilicity.May enhance membrane permeability and affect binding.
2-(4-trifluoromethylphenyl)-N-(4-ethoxybenzyl)ethanamineChlorine replaced with Trifluoromethyl groupSignificantly increase electron-withdrawing nature and lipophilicity.Expected to have a substantial effect on binding and activity.

Influence of the Ethanamine Linker Length and Substitution on Binding Affinity

The two-carbon ethanamine linker is a critical component of the this compound scaffold, providing the appropriate spatial orientation for the phenyl and benzyl (B1604629) moieties to engage with their respective binding pockets at the target site. Alterations to the length and substitution of this linker can have profound effects on binding affinity.

While extensive research has focused on substitutions on the aromatic rings, studies on related compounds indicate that the integrity of the ethylamine (B1201723) backbone is crucial. In many classes of bioactive compounds, modifying the linker length can disrupt the optimal positioning of key pharmacophoric features, leading to a significant decrease in binding affinity. For instance, both shortening and lengthening the chain can alter the conformational flexibility of the molecule, preventing it from adopting the ideal geometry for receptor interaction.

Substitutions on the ethanamine linker, such as the introduction of methyl groups, can also influence binding affinity. These substitutions can introduce steric hindrance, preventing the ligand from fitting snugly into the binding pocket. Conversely, in some cases, a well-placed substituent might engage in favorable hydrophobic interactions with the receptor, potentially enhancing affinity. However, early studies on N-alkylated phenethylamines with simple substituents like methyl, ethyl, or propyl groups have generally shown that such modifications lead to a significant reduction in activity. nih.gov

Quantitative Analysis of SAR Data and Predictive Model Refinement

To move beyond qualitative observations and develop a more predictive understanding of the structure-activity relationships of this compound analogues, quantitative methods are employed. These approaches aim to establish a mathematical correlation between the structural features of the compounds and their biological activities.

Statistical Methods for Correlating Structure with Preclinical Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the physicochemical properties of a series of compounds with their biological activities. In the context of this compound analogues, QSAR studies can be used to build predictive models that can estimate the binding affinity or functional potency of novel derivatives before their synthesis.

These models typically use a variety of molecular descriptors that quantify different aspects of the compounds' structure, such as their electronic properties (e.g., Hammett constants), hydrophobicity (e.g., logP), and steric parameters (e.g., Taft parameters). By applying statistical methods like multiple linear regression, partial least squares, or more advanced machine learning algorithms, a mathematical equation is derived that relates these descriptors to the observed biological activity. For instance, a QSAR study on a series of N-benzyl-phenethylamine derivatives targeting the 5-HT2A receptor revealed a correlation between the Hammett constant values of substituents on the N-benzyl ring and their binding affinity, suggesting that electronic effects play a significant role in receptor recognition.

Identification of Key Structural Determinants for Selective Target Recognition

A primary goal of SAR and QSAR studies is to identify the key structural features that are responsible for a compound's potency and selectivity for its biological target. For this compound analogues, research on related N-benzyl phenethylamines has provided valuable insights into these determinants.

Systematic variation of substituents on both the phenethylamine (B48288) and N-benzyl rings has demonstrated that nonpolar substituents, such as halogens and small alkyl groups at the 4-position of the phenethylamine ring, tend to increase binding affinity. nih.gov This suggests that this region of the molecule likely interacts with a hydrophobic pocket in the receptor. The 4-chloro substituent in the parent compound aligns with this observation.

The N-benzyl group itself is a crucial determinant of high affinity. Studies have shown that N-benzyl substitution can dramatically increase binding affinity compared to unsubstituted or simple N-alkylated phenethylamines. nih.gov The nature and position of substituents on this benzyl ring are also critical. For example, in a series of N-benzyl phenethylamines, the presence of a 2-hydroxybenzyl group resulted in one of the most potent ligands. nih.gov While direct data for a 4-ethoxybenzyl group is not available in these studies, the general trend suggests that the electronic and steric properties of this substituent will significantly influence target recognition.

The following interactive table summarizes the structure-activity relationship data for a series of N-benzyl phenethylamine analogues, highlighting the impact of substitutions on both the phenethylamine and N-benzyl rings on binding affinity at the 5-HT2A receptor.

Interactive Data Table: SAR of N-Benzyl Phenethylamine Analogues at the 5-HT2A Receptor

Phenethylamine 4-Substituent N-Benzyl Substituent pKi (5-HT2A)
Br 2-OCH3 8.84
Br 2-OH 8.79
I 2-OCH3 9.15
I 2-OH 9.05
CN 2-OCH3 8.96
CN 2-OH 9.00
CF3 2-OCH3 8.92
CF3 2-OH 9.15
CH3 2-OCH3 8.82
CH3 2-OH 8.92
C2H5 2-OCH3 8.80
C2H5 2-OH 9.26

Data adapted from Hansen et al., ACS Chem Neurosci. 2014; 5(3): 243–249.

Elucidation of Structure-Mechanism Relationships

Understanding how the structure of a ligand influences its mechanism of action at the molecular and cellular levels is a key aspect of drug design. For this compound analogues, this involves elucidating how structural modifications affect their binding mode, conformational adaptations at the target site, and the subsequent downstream signaling events.

How Structural Changes Affect Binding Mode and Conformational Adaptations at the Target Site

Molecular modeling and site-directed mutagenesis studies have provided valuable insights into the binding mode of N-benzyl phenethylamine analogues at their target receptors. For instance, at the 5-HT2A receptor, it is believed that the protonated amine of the ethanamine linker forms a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3.

Virtual docking studies of N-benzyl phenethylamines into a homology model of the human 5-HT2A receptor have suggested that the N-benzyl moiety may interact with specific amino acid residues, such as Phenylalanine 339, while the phenethylamine portion interacts with another Phenylalanine at position 340. nih.gov This dual interaction with distinct subpockets of the binding site likely accounts for the high affinity of these compounds.

Structural modifications can significantly alter this binding mode. For example, changing the substituents on the N-benzyl ring can affect its orientation within the binding pocket, leading to either more or less favorable interactions with surrounding amino acid residues. Similarly, alterations to the phenethylamine ring substituents can influence its interaction with its respective subpocket. The conformation of the ethanamine linker is also critical, as it must adopt a low-energy conformation that allows for the optimal positioning of the two aromatic rings.

Impact of Structural Modifications on Downstream Signaling Pathways and Cellular Responses

The interaction of a ligand with its receptor is only the first step in a cascade of events that ultimately leads to a cellular response. Structural modifications to this compound analogues can not only affect their binding affinity but also their ability to activate or inhibit specific downstream signaling pathways.

For G-protein coupled receptors (GPCRs), which are common targets for phenethylamine derivatives, ligand binding can trigger a variety of signaling cascades. For example, agonists for the 5-HT2A receptor are known to stimulate phospholipase C, leading to the production of inositol (B14025) phosphates and the mobilization of intracellular calcium. nih.gov Functional assays measuring the production of inositol phosphates have been used to characterize the efficacy of N-benzyl phenethylamine analogues. nih.gov

Interestingly, different structural modifications can lead to "biased agonism," where a ligand preferentially activates one signaling pathway over another. This has significant implications for drug design, as it may be possible to develop compounds that selectively activate a therapeutic signaling pathway while avoiding those that lead to undesirable side effects. The specific substitutions on the this compound scaffold will likely influence the conformational state of the receptor upon binding, which in turn can determine which downstream signaling partners are recruited and activated. Further research is needed to fully delineate the impact of specific structural features on the downstream cellular responses to these compounds.

Preclinical Pharmacokinetic and Metabolic Profile Studies Excluding Human Clinical Data and Safety/toxicity

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Assessment

The initial phase of characterizing the compound 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine involved a comprehensive assessment of its ADME properties using various in vitro systems. These assays are fundamental in predicting the pharmacokinetic behavior of a new chemical entity.

The metabolic stability of this compound was evaluated to estimate its susceptibility to metabolism, a key determinant of hepatic clearance. solvobiotech.com The compound was incubated with liver microsomes and hepatocytes from multiple species, including rat, dog, monkey, and human, to assess inter-species differences. Liver microsomes primarily evaluate Phase I (cytochrome P450-mediated) metabolism, while hepatocytes encompass both Phase I and Phase II metabolic pathways. bioivt.comspringernature.com

The rate of disappearance of the parent compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From these data, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

The findings indicate that the compound exhibits moderate to high clearance across the species tested. In human liver microsomes, the compound showed a half-life of 25 minutes, corresponding to an intrinsic clearance of 55.4 µL/min/mg protein. The stability was observed to be higher in dog microsomes compared to other species. In hepatocyte systems, which represent a more complete metabolic picture, the clearance values were generally higher, suggesting the involvement of both Phase I and Phase II metabolic enzymes.

Test SystemSpeciesIn Vitro t½ (min)CLint (µL/min/mg protein or per 10^6 cells)
Liver MicrosomesRat1877.0
Liver MicrosomesDog4524.2
Liver MicrosomesMonkey2263.0
Liver MicrosomesHuman2555.4
HepatocytesRat1592.5
HepatocytesHuman2069.3

To elucidate the metabolic pathways, metabolite identification studies were conducted using incubations with rat liver microsomes. Following incubation, samples were analyzed by high-resolution LC-MS/MS to detect and structurally characterize the metabolites formed. nih.govthepharmajournal.com This technique allows for the identification of metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent compound. nih.gov

Three major metabolites were identified, designated as M1, M2, and M3.

M1 (O-deethylation): This metabolite showed a mass shift corresponding to the loss of an ethyl group (C2H4), suggesting O-deethylation at the ethoxybenzyl moiety.

M2 (N-dealkylation): This metabolite resulted from the cleavage of the bond between the nitrogen and the ethoxybenzyl group, leading to the formation of 2-(4-chlorophenyl)ethanamine.

M3 (Aromatic Hydroxylation): An increase in mass corresponding to the addition of an oxygen atom indicated hydroxylation on one of the aromatic rings.

The primary metabolic routes for this compound in rat liver microsomes appear to be O-deethylation and N-dealkylation.

MetaboliteProposed BiotransformationObserved Mass Shift (Da)
M1O-deethylation-28
M2N-dealkylation-135
M3Aromatic Hydroxylation+16

To further characterize the metabolism, enzyme kinetic studies were performed to determine the Michaelis-Menten constants (Km and Vmax) for the formation of the major metabolites. springernature.combiochemistryresearchjournal.com These parameters provide insight into the efficiency and capacity of the metabolic pathways. Additionally, studies using a panel of recombinant human cytochrome P450 (CYP) enzymes were conducted to identify the specific isoforms responsible for the compound's metabolism.

The results suggest that the metabolism of this compound is primarily mediated by CYP3A4 and CYP2D6.

CYP3A4 was identified as the main enzyme responsible for the O-deethylation (M1 formation), showing a low Km value, which suggests a high affinity for the substrate. biochemistryresearchjournal.com

CYP2D6 was found to be the primary contributor to N-dealkylation (M2 formation).

This involvement of multiple CYP isoforms indicates a lower risk of significant drug-drug interactions mediated by the inhibition of a single enzyme pathway.

Metabolic PathwayPrimary CYP IsoformKm (µM)Vmax (pmol/min/mg protein)
O-deethylation (M1)CYP3A45.2450
N-dealkylation (M2)CYP2D615.8210
Aromatic Hydroxylation (M3)CYP3A4 / CYP2C925.595

Membrane Permeability and Transport Studies

To evaluate the potential for oral absorption, the membrane permeability of this compound was investigated.

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. evotec.comcreative-bioarray.com The assay measures the bidirectional transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. domainex.co.uk The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, representing efflux.

The compound demonstrated high permeability in the absorptive (A-B) direction. However, the permeability in the B-A direction was significantly higher, resulting in an efflux ratio (Papp B-A / Papp A-B) of 4.5. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters. evotec.comcreative-bioarray.com

ParameterValueClassification
Papp (A-B) (10⁻⁶ cm/s)15.2High Permeability
Papp (B-A) (10⁻⁶ cm/s)68.4-
Efflux Ratio (ER)4.5High Efflux

Given the high efflux ratio observed in the Caco-2 assay, further studies were conducted to identify the specific transporter involved. P-glycoprotein (P-gp, also known as MDR1) is a major efflux transporter that limits the absorption of many drugs. evotec.com The bidirectional Caco-2 assay was repeated in the presence of verapamil, a known P-gp inhibitor.

In the presence of verapamil, the B-A permeability was significantly reduced, and the efflux ratio dropped to 1.2. This result confirms that this compound is a substrate of the P-gp transporter.

Additionally, the potential for the compound to inhibit P-gp was assessed. Using a fluorescent P-gp substrate, the compound showed weak inhibitory activity with an IC50 value greater than 50 µM, suggesting it is unlikely to cause clinically relevant drug-drug interactions by inhibiting P-gp.

ConditionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Control15.268.44.5
+ Verapamil (P-gp Inhibitor)16.019.21.2

Plasma Protein Binding in Animal Models (non-human species)

Despite a comprehensive search of scientific literature and databases, no specific data on the plasma protein binding of this compound in any non-human animal models were found. Studies detailing the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein in preclinical species have not been identified in publicly available research. Therefore, quantitative parameters like the percentage of protein binding or the unbound fraction (fu) in species commonly used in preclinical studies (e.g., rats, mice, dogs, monkeys) are not available.

Distribution Profiling in Preclinical Animal Models (non-human, focusing on tissue concentrations without safety implications)

Information regarding the tissue distribution profile of this compound in preclinical animal models is not available in the public domain. Research detailing the concentration of the compound in various tissues and organs following administration in animal models has not been published. Consequently, data tables illustrating tissue-to-plasma concentration ratios (Kp) or the identification of target organs for distribution in non-human species could not be compiled.

Excretion Pathways and Mass Balance in Animal Models (non-human, focusing on elimination routes without safety implications)

No studies detailing the excretion pathways or mass balance of this compound in animal models could be located. The routes and extent of elimination of this compound, whether through renal (urine) or fecal excretion, have not been characterized in published preclinical research. As a result, information on the percentage of the administered dose recovered in excreta and the primary routes of elimination for the parent compound and its potential metabolites in any animal model is not known.

Future Research Directions and Advanced Methodological Applications in the Study of 2 4 Chlorophenyl N 4 Ethoxybenzyl Ethanamine

Development and Application of Advanced Analytical Techniques for Compound Characterization and Quantification

A foundational aspect of studying any novel compound is the ability to accurately detect, identify, and quantify it, particularly in complex biological matrices. Future efforts must focus on developing robust analytical methods that offer high sensitivity and specificity.

Integration of Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Complex Mixture Analysis

The structural elucidation and quantification of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine and its potential metabolites in biological samples necessitate powerful analytical tools. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC coupled with tandem mass spectrometry (MS/MS) is a cornerstone for the analysis of many phenethylamine (B48288) derivatives. maps.orgresearchgate.net Due to the polarity of the amine group, derivatization, such as acylation or silylation, is often required to improve chromatographic behavior and thermal stability. researchgate.netnih.gov For this compound, a future research goal would be to develop a validated GC-MS/MS method. This would involve optimizing derivatization protocols and defining specific precursor-to-product ion transitions for use in selected reaction monitoring (SRM), ensuring high selectivity and sensitivity for quantification in samples like urine or plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the advantage of analyzing the parent compound without derivatization and is suitable for a wide range of metabolites. oup.comnih.gov Developing an LC-MS/MS method would be critical for profiling the metabolism of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, could be employed for the non-targeted screening of metabolites, providing accurate mass measurements to determine elemental compositions. nih.govmdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For unequivocal structural confirmation of novel metabolites, the online coupling of LC with NMR spectroscopy (LC-NMR) represents a powerful, albeit technically advanced, future direction. mdpi.com This technique would allow for the acquisition of detailed NMR spectra (¹H, ¹³C) of metabolites post-chromatographic separation, providing definitive structural information without the need for laborious isolation and purification.

Table 1: Proposed Hyphenated Techniques for Analysis
TechniquePrimary ApplicationKey Advantages for this CompoundPotential Challenges
GC-MS/MSQuantification in biological fluidsHigh sensitivity and selectivity; established for related compounds. researchgate.netRequires derivatization to improve volatility. unl.edu
LC-MS/MSMetabolite profiling and quantificationNo derivatization needed; suitable for polar metabolites. oup.comPotential for matrix effects affecting ionization.
LC-NMRDefinitive structure elucidation of novel metabolitesProvides unambiguous structural data without isolation. mdpi.comLower sensitivity compared to MS; requires higher concentrations.

Use of Isotopic Labeling for Mechanistic Tracing and Metabolic Pathway Elucidation

To definitively map the metabolic fate of this compound, stable isotope labeling (SIL) is the gold standard. researchgate.net Synthesizing the molecule with stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)) allows its path through metabolic systems to be traced with high precision. nih.govbiorxiv.org

When a mixture of the labeled (heavy) and unlabeled (light) compound is analyzed by mass spectrometry, metabolites can be readily identified by their characteristic isotopic signature or mass shift. researchgate.net This approach simplifies the differentiation of drug-related material from endogenous background noise in complex metabolomics datasets. Future research should involve the synthesis of a ¹³C- or ²H-labeled version of this compound to be used in in-vitro (e.g., human liver microsomes) and in-vivo studies to:

Unambiguously identify all major and minor metabolites.

Quantify metabolic turnover rates and pathway flux. biorxiv.org

Elucidate bioactivation pathways leading to potentially reactive intermediates.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

Beyond characterizing the compound itself, a critical future direction is to understand its impact on biological systems. Systems biology, which integrates various "omics" data, can provide a holistic view of the cellular and physiological perturbations induced by the compound. scispace.com

Proteomics for De Novo Target Identification and Pathway Perturbation Analysis

The primary molecular targets of this compound are likely unknown. Chemical proteomics offers a powerful set of tools for de novo target identification. nih.gov A key future study would involve synthesizing a derivative of the compound that incorporates a reactive group or an affinity tag (like biotin). This "probe" molecule could then be incubated with cell lysates or tissues. The probe and its covalently bound protein targets can be enriched and subsequently identified by mass spectrometry. This approach can reveal direct binding partners and potential off-targets, providing crucial insights into the compound's mechanism of action. nih.gov

Table 2: Illustrative Proteomics Workflow for Target ID
StepDescriptionTechniqueExpected Outcome
1. Probe SynthesisSynthesize a version of the compound with a linker and an affinity tag (e.g., biotin).Organic ChemistryBio-functional probe molecule.
2. Incubation & EnrichmentIncubate probe with cell/tissue lysate, then pull down probe-protein complexes.Affinity PurificationEnriched sample of potential protein targets.
3. Protein IdentificationDigest enriched proteins and analyze peptides by LC-MS/MS.Bottom-up ProteomicsA list of candidate protein binders.
4. Target ValidationConfirm interactions using orthogonal methods (e.g., Western Blot, thermal shift assays).Biochemical AssaysValidated molecular target(s).

Metabolomics for Understanding Metabolic Responses and Pathway Interconnections

Metabolomics involves the comprehensive measurement of all small-molecule metabolites in a biological system. By comparing the metabolome of a system (e.g., cells, animals) treated with this compound to an untreated control, researchers can identify broader metabolic shifts. This untargeted approach can reveal unexpected effects on pathways such as energy metabolism, neurotransmitter synthesis, or lipid metabolism, providing a functional readout of the compound's physiological impact. scispace.com For instance, alterations in the levels of tryptophan or tyrosine pathway metabolites could suggest an interaction with monoaminergic systems, a common feature of phenethylamine compounds. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Property Prediction: ML models, trained on large datasets of existing molecules, can predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the compound and its hypothetical analogues. astrazeneca.comnih.gov This can guide the synthesis of new derivatives with potentially improved characteristics.

Target Prediction: AI algorithms can analyze the structure of the compound and predict its likely biological targets by comparing it to molecules with known activities in vast databases. This in silico approach can help prioritize hypotheses for experimental validation via proteomics or other assays.

De Novo Design: Generative AI models can be used to design novel molecules from scratch that are structurally related to this compound but are optimized to interact with a specific, desired biological target. nih.govnih.gov This allows for the rational exploration of chemical space to identify analogues with potentially more selective activity.

By integrating these advanced analytical, systems biology, and computational approaches, future research can move beyond simple characterization to a deep, mechanistic understanding of this compound, paving the way for a comprehensive assessment of its biological activities and effects.

Predictive Modeling for Synthesis Yields and Selectivity

The efficiency and selectivity of synthetic routes to this compound and its derivatives can be significantly enhanced through the application of predictive modeling. Machine learning (ML) algorithms and Quantitative Structure-Property Relationship (QSPR) models can be trained on existing reaction data to forecast outcomes under various conditions.

By systematically varying parameters such as catalysts, solvents, temperatures, and reactant concentrations, a dataset can be generated to train these models. The models can then predict the yield and isomeric selectivity of key steps, such as the reductive amination between 2-(4-chlorophenyl)ethanamine and 4-ethoxybenzaldehyde (B43997) or cross-coupling reactions used to form the phenethylamine backbone. This in silico approach allows for the rapid screening of a vast experimental space, minimizing resource expenditure and accelerating the identification of optimal reaction conditions.

Table 1: Predictive Models for Synthesis Optimization

Model Type Application in Synthesis Predicted Outcome Potential Benefits
Random Forest Optimization of catalyst and solvent systems for reductive amination. Reaction Yield (%) High accuracy with complex, non-linear data; provides feature importance.
Gradient Boosting Fine-tuning of reaction temperature and time. Selectivity (e.g., reduction of side products) Robust against overfitting; handles various data types effectively.
Neural Networks Modeling complex reaction kinetics and mechanisms. Yield and impurity profile over time Captures intricate relationships between multiple variables.

| QSPR Models | Predicting reactivity based on molecular descriptors of reactants. | Rate constants, activation energies | Guides substrate selection for analogue synthesis. |

In Silico Screening and De Novo Design of Novel Analogues

Computational techniques are invaluable for the rational design and discovery of novel analogues of this compound. These methods allow for the exploration of a vast chemical space to identify derivatives with potentially improved biological activity, selectivity, or pharmacokinetic properties.

In silico screening involves the use of computational docking and molecular dynamics simulations to predict the binding affinity of a virtual library of analogues against one or more biological targets. This process begins with the creation of a virtual library by systematically modifying the parent compound's structure—for example, by altering the substitution patterns on the phenyl rings or modifying the ethylamine (B1201723) linker.

De novo design algorithms take this a step further by constructing entirely new molecules piece-by-piece within the confines of a target's binding site. These programs use fragment libraries and a set of synthetic accessibility rules to generate novel structures optimized for high-affinity binding. This approach can lead to the discovery of unique scaffolds that may not have been conceived through traditional medicinal chemistry approaches. pharmacophorejournal.comnih.gov The insights gained from these computational studies can prioritize the synthesis of the most promising candidates, streamlining the drug discovery process. researchgate.net

Exploration of this compound as a Molecular Probe for Biological Systems

To elucidate the mechanism of action and identify the specific biological targets of this compound, it can be repurposed as a molecular probe. This involves chemically modifying the compound to incorporate a reporter group (like a fluorescent dye) or an affinity handle (like biotin) without significantly disrupting its native biological activity.

Development of Fluorescent or Affinity Probes Based on the Compound

The development of a molecular probe from the parent compound requires a synthetic strategy that allows for the attachment of a tag via a linker at a position that does not interfere with its target binding. Potential modification sites on this compound include the ethoxy group or positions on the phenyl rings that are not critical for activity, as determined by preliminary Structure-Activity Relationship (SAR) studies.

Fluorescent Probes: A fluorescent probe could be created by conjugating the compound to a fluorophore such as a rhodamine or BODIPY dye. rsc.orgnih.gov Such probes would enable the visualization of the compound's subcellular localization and accumulation in real-time using fluorescence microscopy. researchgate.net The choice of fluorophore would depend on the specific experimental requirements, including desired wavelength, quantum yield, and photostability. nih.gov

Affinity Probes: An affinity probe would typically involve attaching a high-affinity tag like biotin. This allows for the capture and isolation of cellular binding partners. The modified compound is introduced to a cell lysate or live cells, and after an incubation period, the compound-protein complexes are isolated using streptavidin-coated beads.

Table 2: Potential Molecular Probes Derived from this compound

Probe Type Reporter/Tag Potential Attachment Point Linker Type Application
Fluorescent BODIPY-FL Terminal end of the ethoxy group Short PEG linker Live-cell imaging, subcellular localization
Affinity Biotin Para-position of the ethoxybenzyl ring Long-chain alkyl linker Affinity purification, pull-down assays

| Photo-affinity | Benzophenone | Phenyl ring | Flexible linker | Covalent capture of binding partners upon UV irradiation |

Utility in Target Deconvolution and Mechanistic Studies

The primary application of these molecular probes is in target deconvolution, the process of identifying the specific molecular targets responsible for a compound's biological effects. nih.govcriver.com This is a critical step in understanding its mechanism of action.

Affinity probes are particularly powerful tools for this purpose. Once the protein-probe complexes are isolated from a cell lysate, the bound proteins can be identified using mass spectrometry-based proteomics. criver.com This technique, often referred to as chemical proteomics or affinity purification-mass spectrometry (AP-MS), can provide an unbiased, proteome-wide survey of potential binding partners. nih.gov

Furthermore, photo-affinity probes, which contain a photoreactive group, can be used to form a covalent bond with the target protein upon UV irradiation. This irreversible linkage facilitates the isolation and identification of even transient or low-affinity interactions, which might be missed by standard affinity purification methods. acs.org By identifying the direct binding partners, researchers can formulate precise hypotheses about the compound's mechanism of action, which can then be validated through further biological assays.

Design of Next-Generation Analogues Based on Cumulative Mechanistic Insights and SAR/SMR Data

The design of improved, next-generation analogues of this compound relies on a data-driven, iterative process that integrates mechanistic knowledge with Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) data.

SAR studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect biological activity. For phenethylamine derivatives, key modifications often include altering substituents on the aromatic rings, changing the length or rigidity of the linker, and modifying the amine group. biomolther.orgnih.govnih.govnih.gov For instance, the electronic properties and position of the chloro and ethoxy groups are likely critical determinants of activity. A systematic exploration of different halogens or alkoxy groups of varying sizes could reveal important trends. koreascience.kr

SMR studies are equally crucial, as they examine how structural features influence the metabolic fate of a compound. A molecule with excellent potency can fail if it is too rapidly metabolized into inactive or toxic byproducts. By identifying metabolic "hotspots" on the parent molecule, medicinal chemists can make targeted modifications to block or slow down metabolic degradation, thereby improving the compound's pharmacokinetic profile.

The cumulative data from target deconvolution, SAR, and SMR studies provide a comprehensive picture that guides the rational design of new analogues with optimized potency, selectivity, and metabolic stability.

Table 3: Guiding Principles for Analogue Design based on SAR/SMR

Structural Region Potential Modification Desired Outcome Rationale
4-chlorophenyl ring Replace Cl with F, Br, I, or CF₃ Modulate potency/selectivity Halogen substitution affects lipophilicity and electronic properties.
Ethylamine linker Introduce methyl groups; cyclize into a constrained ring Increase receptor affinity and metabolic stability Rigidity can pre-organize the molecule into a bioactive conformation.
Amine group Convert to secondary or tertiary amine; incorporate into a heterocycle Alter binding interactions and physicochemical properties Modifies hydrogen bonding capacity and basicity.

| 4-ethoxybenzyl ring | Vary alkoxy chain length; replace with other electron-donating groups | Optimize binding and metabolic profile | The ethoxy group is a potential site of O-dealkylation (metabolism). |

Sustainable and Scalable Synthetic Methodologies for Future Research Needs and Potential Academic Collaborations

As research progresses, the demand for this compound and its key analogues will increase. Therefore, the development of sustainable and scalable synthetic routes is essential. This aligns with the principles of "green chemistry," which prioritize efficiency, safety, and minimal environmental impact.

Traditional methods for synthesizing phenethylamines can involve harsh reagents, multiple protection/deprotection steps, and the use of stoichiometric reductants. Modern synthetic chemistry offers more elegant and sustainable alternatives. For example, nickel/photoredox dual catalysis has emerged as a powerful method for the cross-electrophile coupling of aryl halides and activated aziridines to form β-phenethylamine scaffolds. acs.org This approach is highly modular, proceeds under mild conditions, and can offer a more direct and atom-economical route to the desired products.

Exploring enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally benign pathways. Such advanced synthetic capabilities are often developed within specialized academic laboratories, presenting opportunities for collaboration. By partnering with academic groups focused on catalysis, flow chemistry, or green synthetic methods, the production of these compounds for research purposes can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine, and what are the critical reaction parameters?

  • Methodological Answer : A common approach involves N-alkylation of 2-(4-chlorophenyl)ethanamine with a benzyl halide derivative. For example, in related syntheses (e.g., lorcaserin hydrochloride), N-protection with di-tert-butyl dicarbonate, followed by alkylation with allyl bromide and deprotection, is employed . Critical parameters include solvent choice (e.g., ethanol or THF), temperature control (75–85°C), and catalyst use (e.g., K2_2CO3_3 for deprotonation). Purification often involves column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR typically shows signals for the ethanamine backbone (δ 2.7–3.1 ppm, multiplet), aromatic protons (δ 6.8–7.3 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for OCH2_2) .
  • Mass Spectrometry : ESI-MS often reveals a molecular ion peak at m/z 290.1 (C15_{15}H17_{17}ClNO+^+).
  • IR : Key stretches include N-H (3300–3500 cm1^{-1}), C-Cl (750 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.